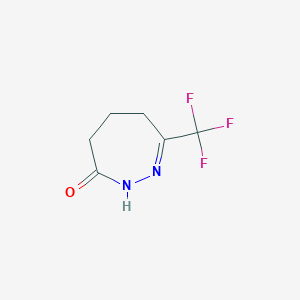

3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one

Description

Properties

Molecular Formula |

C6H7F3N2O |

|---|---|

Molecular Weight |

180.13 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1,4,5,6-tetrahydrodiazepin-7-one |

InChI |

InChI=1S/C6H7F3N2O/c7-6(8,9)4-2-1-3-5(12)11-10-4/h1-3H2,(H,11,12) |

InChI Key |

LXCHMQNBQHZTQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NNC(=O)C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Using Trifluoromethylated Ketones and Diamines

One effective approach involves the reaction of trifluoromethylated ketones with diamines under controlled conditions to induce cyclization forming the diazepinone ring.

- Starting Materials: Trifluoromethylated ketones such as β-ethoxyvinyl trifluoromethyl ketones or trifluoroacetylated cycloalkenes.

- Diamines: 2,6-diaminopyridine or other diamines capable of ring closure.

- Reaction Conditions: Typically performed in methanol or other polar solvents at low temperatures (0 °C) followed by reflux heating for extended periods (up to 24 hours).

- Yields: Vary depending on substrate and conditions, ranging from moderate to good (26–73%).

This method has been demonstrated in the synthesis of trifluoromethylated naphthyridines and related fused heterocycles, which share mechanistic similarities with 1,2-diazepinones. For example, trifluoromethylated ketones added dropwise to 2,6-diaminopyridine in methanol at 0 °C, followed by reflux, produced cyclized products in yields up to 73%.

(3+3)-Annulation Approaches Using Amino Acid Derivatives and Nitrile Imines

Another innovative method involves (3+3)-annulation reactions between methyl esters of α-amino acids and in situ generated trifluoroacetonitrile imines. This approach allows the formation of monocyclic and bicyclic trifluoromethylated heterocycles with high functional group tolerance and stereochemical integrity.

- Key Reagents: Natural amino acid methyl esters and trifluoroacetonitrile imines.

- Reaction Type: (3+3)-annulation to form the diazepinone ring.

- Advantages: Wide substrate scope, high yields, preservation of stereochemistry.

- Applications: Synthesis of fluorinated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, structurally related to diazepinones.

While this method is primarily reported for triazinones, the underlying chemistry is relevant for constructing trifluoromethylated diazepinones.

Regiospecific Cyclization of 2,3-Diaminopyridines with Ethyl Aroylacetates

A closely related synthetic route involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates to regioselectively form dihydro-diazepinones containing fluoro substituents.

- Reaction Conditions: Heating in dimethylformamide (DMF) with catalytic additives such as potassium iodide.

- Outcome: Formation of 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-ones with fluoro substituents.

- Yields: Generally high, e.g., 80–85% for certain derivatives.

- Characterization: Confirmed by NMR spectroscopy and X-ray crystallography.

This approach provides a regiospecific route to fluorinated diazepinones and could be adapted for trifluoromethyl-substituted analogues.

Comparative Data Table of Preparation Methods

| Methodology | Starting Materials | Key Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation of trifluoromethylated ketones with diamines | β-ethoxyvinyl trifluoromethyl ketones, 2,6-diaminopyridine | Methanol, 0 °C to reflux, 2–24 h | 26–73 | Moderate to good yields; sensitive to enaminone type |

| (3+3)-Annulation of amino acid esters with trifluoroacetonitrile imines | α-Amino acid methyl esters, trifluoroacetonitrile imines | Mild, catalytic, stereochemistry preserved | High | Broad scope, enantiomerically pure products |

| Regiospecific cyclization of 2,3-diaminopyridines with ethyl aroylacetates | 2,3-Diaminopyridines, ethyl aroylacetates | DMF, 110 °C, catalytic KI, 4–5 h | 80–85 | High yield, regioselective, confirmed by X-ray |

Research Findings and Notes

- The cyclocondensation method is sensitive to the nature of the trifluoromethylated ketone; certain enaminones lead to lower yields or incomplete cyclization.

- The (3+3)-annulation method offers a modern, versatile route with high stereochemical fidelity, suitable for synthesizing a variety of trifluoromethylated heterocycles including diazepinones.

- Regiospecific cyclizations provide a reliable pathway for fluorinated diazepinones, with detailed structural characterization supporting the synthetic outcomes.

- Reaction parameters such as solvent choice, temperature control, and molar ratios are critical for optimizing yields and purity.

- Analytical techniques including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Reactivity and Biological Activities

The reactivity of 3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one stems from its functional groups, leading to various applications. Research indicates significant biological activities, making it a valuable subject in different fields.

Applications

The applications of this compound span across various fields:

- Medicinal Chemistry Due to its unique structural features, which include a seven-membered ring containing two nitrogen atoms, this compound is a subject of interest in medicinal chemistry.

- Antimicrobial Agents Several N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria . They also prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and eradicate preformed biofilms effectively, performing better than vancomycin .

Structural Similarities and Biological Activities

Several compounds share structural similarities with this compound, displaying a range of biological activities:

| Compound Name | Biological Activity |

|---|---|

| 3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine | Anticancer activity |

| 5-Fluoro-1H-pyrazole | Antimicrobial properties |

| 2-Amino-[1,2]diazepane derivatives | Antidepressant effects |

The trifluoromethyl group in this compound significantly influences its lipophilicity and biological interactions, enhancing its potential efficacy in therapeutic applications and providing distinct chemical reactivity.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and binding selectivity, making it effective in various biochemical pathways . The compound can participate in single-electron-transfer (SET) processes under photoredox catalysis, leading to the generation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one with structurally or functionally related compounds, emphasizing core structures, substituent effects, and applications.

Structural and Functional Analogues

2.1.1. Coumarin Derivatives with Trifluoromethyl Groups ()

Compounds such as (E)-3-{3-[2-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3l) and (E)-3-{3-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3m) share the trifluoromethyl moiety but differ in their core structure (coumarin vs. diazepinone).

- Key Differences: Core Structure: Coumarins (benzopyran-2-one) are fused benzene and pyrone rings, whereas diazepinones are seven-membered rings with two nitrogens and a ketone. Substituent Position: In 3l/3m, the trifluoromethyl group is part of an acryloyl side chain attached to the coumarin core, while in the target compound, it is directly bonded to the diazepinone ring. Synthetic Yields: 3l and 3m were synthesized in moderate yields (~39.8–39.9%), suggesting challenges in introducing the trifluoromethyl-acryloyl group .

2.1.2. Spiro Indole-Piperidine Derivatives ()

The compound 1-[6-amino-5-methoxy-10-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl] 2,2,2-trifluoroethan-1-one (6) contains a trifluoroethyl group but features a spiro indole-piperidine scaffold.

- Key Differences: Complexity: The spiro architecture introduces conformational rigidity, unlike the flexible diazepinone ring. Functional Groups: The trifluoroethyl group in compound 6 is part of a ketone side chain, whereas the target compound’s -CF₃ is a ring substituent.

2.1.3. Aprepitant Derivatives ()

Aprepitant analogs, such as 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one, incorporate multiple trifluoromethyl groups.

- Key Differences: Core Structure: Aprepitant derivatives combine triazolone, morpholine, and fluorophenyl groups, contrasting with the simpler diazepinone core. Biological Relevance: Aprepitant is a clinically used NK1 receptor antagonist, whereas the target compound’s pharmacology remains unexplored. Regulatory Status: Aprepitant derivatives are subject to stringent quality controls (e.g., reference standards in ), highlighting the importance of trifluoromethyl groups in drug development .

Comparative Data Table

Key Findings

Trifluoromethyl Group Impact : Across all compounds, the -CF₃ group enhances metabolic stability and lipophilicity. However, its position (ring vs. side chain) modulates electronic effects and bioavailability.

Synthetic Challenges: Moderate yields in coumarin derivatives (39–40%) suggest that introducing trifluoromethyl groups into heterocycles remains non-trivial.

Notes

- Limitations : Direct data on the target compound are sparse; comparisons rely on structural analogs.

- Research Gaps : Further studies on the synthesis, NMR profiling (e.g., δ ~7–8 ppm for aromatic protons in coumarins ), and biological activity of the target compound are needed.

- Regulatory Context : Trifluoromethylated compounds often require rigorous purity standards (e.g., ), emphasizing the need for robust synthetic protocols .

Biological Activity

3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one, also known by its CAS number 1161004-97-2, is a heterocyclic compound with potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its pharmacological properties. This article reviews the biological activity, synthesis, and relevant research findings associated with this compound.

- Molecular Formula : C6H7F3N2O

- Molecular Weight : 180.13 g/mol

- CAS Number : 1161004-97-2

- Structure : The compound features a diazepine ring structure which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine hydrate with toluene-4-sulfonic acid under reflux conditions in an inert atmosphere. The yield reported for this reaction is approximately 85% .

Antimicrobial Activity

Research indicates that compounds containing diazepine structures can exhibit antimicrobial properties. A study demonstrated that derivatives of diazepines possess activity against various bacterial strains, suggesting that this compound may also have similar effects .

Allosteric Modulation

Research on related compounds has highlighted their role as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various central nervous system disorders. The potential for this compound to act as a positive allosteric modulator could be explored further in neuropharmacological contexts .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors under anhydrous conditions. For example, rac-Sitagliptin 3-Ketone analogs are synthesized via multi-step reactions using chloroform or methanol as solvents, with purification via crystallization (e.g., from DMF or methanol). Key parameters include maintaining temperatures below 85°C to prevent decomposition and using catalytic bases like triethylamine to enhance reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Structural confirmation requires -NMR and -NMR spectroscopy to resolve trifluoromethyl and diazepinone moieties. Mass spectrometry (MS) with ESI+ ionization is recommended for molecular ion detection, particularly for degradation product analysis .

Q. What are the solubility properties and storage guidelines for this compound?

- Methodological Answer : The compound is soluble in chloroform and methanol but exhibits limited solubility in aqueous buffers. Long-term stability requires storage at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the diazepinone ring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a dipeptidyl peptidase IV (DPP-IV) inhibitor in diabetes research?

- Methodological Answer : The trifluoromethyl group enhances binding affinity to the DPP-IV active site by forming hydrophobic interactions with residues like Tyr546. Computational docking studies (e.g., using AutoDock Vina) paired with enzymatic assays (IC measurements) reveal competitive inhibition kinetics. Structural analogs with modified diazepinone rings show reduced potency, emphasizing the scaffold’s critical role .

Q. How do researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Stability studies at pH 1–10 show degradation via ring-opening at acidic conditions (pH < 3) and oxidation at alkaline conditions (pH > 9). Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products like 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one. Buffered solutions at pH 6–7 are optimal for formulation .

Q. What strategies mitigate side reactions during functionalization of the diazepinone core?

- Methodological Answer : Protecting the lactam oxygen with tert-butyldimethylsilyl (TBDMS) groups prevents unwanted nucleophilic attacks during alkylation or acylation. Post-functionalization, deprotection with tetra-n-butylammonium fluoride (TBAF) restores the native structure. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers validate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer : Administer the compound intravenously (IV) and orally (PO) in rodent models, followed by plasma sampling at timed intervals. Use LC-MS/MS for quantification, with a lower limit of detection (LLOD) ≤1 ng/mL. Key PK parameters (e.g., bioavailability, half-life) are calculated using non-compartmental analysis in software like Phoenix WinNonlin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.